1,2-Benzisoxazol-3-ylacetyl chloride
Overview
Description
1,2-Benzisoxazol-3-ylacetyl chloride is an organic compound with the molecular formula C9H6ClNO2 and a molecular weight of 195.6 g/mol It belongs to the class of acyl chlorides and is characterized by the presence of a benzisoxazole ring attached to an acetyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Benzisoxazol-3-ylacetyl chloride can be synthesized through several methods. One common approach involves the reaction of 1,2-benzisoxazole with acetyl chloride in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistent quality and yield. The process may include steps such as solvent extraction, filtration, and drying to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzisoxazol-3-ylacetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 1,2-benzisoxazole-3-acetic acid and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Lewis acids such as aluminum chloride or boron trifluoride may be used to facilitate certain reactions.
Solvents: Organic solvents like dichloromethane, chloroform, and toluene are often employed to dissolve the reactants and control the reaction environment.
Major Products
The major products formed from the reactions of this compound include amides, esters, thioesters, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-Benzisoxazol-3-ylacetyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules for studying biological processes and developing new therapeutic agents.
Medicine: It serves as a building block for the synthesis of drugs with potential anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 1,2-Benzisoxazol-3-ylacetyl chloride involves its reactivity as an acylating agent. The compound can react with nucleophiles to form covalent bonds, leading to the modification of target molecules. This reactivity is exploited in various synthetic and biological applications to introduce specific functional groups into molecules.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A structurally related compound with a benzoxazole ring, used in the synthesis of pharmaceuticals and agrochemicals.
Benzisoxazole: Another related compound with a benzisoxazole ring, known for its biological activities and applications in medicinal chemistry.
Acetyl Chloride: A simpler acyl chloride used in a wide range of acylation reactions.
Uniqueness
1,2-Benzisoxazol-3-ylacetyl chloride is unique due to the presence of both the benzisoxazole ring and the acetyl chloride group, which confer specific reactivity and functional properties. This combination makes it a valuable intermediate in the synthesis of complex organic molecules and a versatile tool in scientific research.
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)acetyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-9(12)5-7-6-3-1-2-4-8(6)13-11-7/h1-4H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCFJNRUTPMOID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CC(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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